High In Vitro Selectivity for S1P1 Over S1P3 Compared to Fingolimod
CS-0777-P exhibits markedly superior selectivity for the S1P1 receptor over the S1P3 receptor when compared to fingolimod-P (FTY720-P). This selectivity is a key differentiating factor, as S1P3 activation is implicated in adverse cardiovascular effects. In human receptor assays, CS-0777-P demonstrated an EC50 of 1.1 nM at S1P1 and an EC50 of 350 nM at S1P3, representing a ~320-fold selectivity ratio [1]. In contrast, fingolimod-P is a potent agonist at both S1P1 and S1P3, with EC50 values of 0.3 nM and 3.1 nM, respectively, yielding only a ~10-fold selectivity [1].
| Evidence Dimension | In vitro potency and selectivity for human S1P1 vs S1P3 receptors |
|---|---|
| Target Compound Data | S1P1 EC50 = 1.1 nM; S1P3 EC50 = 350 nM; Selectivity ratio (S1P3/S1P1) = ~320 |
| Comparator Or Baseline | Fingolimod-P (FTY720-P): S1P1 EC50 = 0.3 nM; S1P3 EC50 = 3.1 nM; Selectivity ratio = ~10 |
| Quantified Difference | CS-0777-P is ~32-fold more selective for S1P1 over S1P3 than fingolimod-P |
| Conditions | In vitro agonist activity at human recombinant S1P1 and S1P3 receptors |
Why This Matters
Higher S1P1 selectivity is a primary design goal for second-generation S1P receptor modulators, aiming to maintain efficacy while reducing S1P3-mediated bradycardia and hypertension; this data provides a clear quantitative basis for choosing CS-0777 for studies where this selectivity is critical.
- [1] Nishi T, Miyazaki S, Takemoto T, Suzuki K, Iio Y, Nakajima K, et al. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist. ACS Med Chem Lett. 2011 Mar 2;2(5):368-72. View Source
